3-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
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Overview
Description
3-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides under reflux conditions.
Bromination and Fluorination:
Amidation: The final step involves the coupling of the quinazolinone derivative with a suitable benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinazolinone core can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative, while oxidation might produce a quinazolinone oxide.
Scientific Research Applications
3-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to bind to active sites of enzymes, inhibiting their activity. This can disrupt various cellular pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-oxoquinazolin-3(4H)-yl derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Benzamide derivatives: Compounds with a benzamide moiety also show comparable properties.
Uniqueness
What sets 3-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide apart is the specific combination of bromine, fluorine, and the quinazolinone core, which may confer unique binding properties and biological activities compared to other similar compounds.
Biological Activity
3-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a synthetic organic compound belonging to the quinazolinone class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H15BrFN3O2, with a molecular weight of approximately 452.3 g/mol. The compound features a bromine atom, a fluorine atom, and a quinazolinone moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known for its capacity to inhibit enzyme activity by binding to active sites, disrupting various cellular pathways involved in disease processes.
Anticancer Activity
Numerous studies have indicated that quinazoline derivatives exhibit significant anticancer properties. Research has shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance:
Compound | Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|---|
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | MCF7 (breast cancer) | 0.096 | |
2-f4-[...]-quinazolin-4-one derivatives | Various cancers | 10 nM |
These findings suggest that the introduction of halogen substituents in the structure may enhance anticancer activity by improving binding affinity to target proteins.
Antiviral Activity
The antiviral potential of quinazoline derivatives has also been explored. A study demonstrated that certain quinazoline compounds exhibit direct antiviral mechanisms against enteroviruses by stabilizing viral capsids and inhibiting uncoating processes. Although specific data on this compound is limited, the structural similarities with known antiviral agents suggest potential efficacy against viral infections .
Enzyme Inhibition
Research indicates that compounds containing the quinazolinone structure can act as effective inhibitors of various enzymes involved in metabolic pathways. For example, some derivatives have shown promise as inhibitors of carbonic anhydrase and other key enzymes related to cancer progression .
Case Studies and Research Findings
- In Vitro Studies : A study involving synthesized quinazoline derivatives found that they exhibited selective cytotoxicity against human cancer cell lines such as MCF7 and A549, indicating their potential as anticancer agents .
- Molecular Docking Studies : Computational studies have revealed that quinazoline derivatives can effectively bind to the active sites of various targets, enhancing their biological activities .
- Comparative Analysis : An analysis comparing different halogenated quinazolines found that brominated compounds often exhibited superior potency against specific targets compared to their chlorinated counterparts .
Properties
IUPAC Name |
3-bromo-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN3O2/c1-13-25-19-8-3-2-7-17(19)22(29)27(13)16-9-10-18(24)20(12-16)26-21(28)14-5-4-6-15(23)11-14/h2-12H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAYFTVGAPSZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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